2-(N-ethylacetamido)ethane-1-sulfonic acid
Description
2-(N-ethylacetamido)ethane-1-sulfonic acid is a chemical compound with the molecular formula C6H13NO4S. It is known for its applications in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of an ethylacetamido group and a sulfonic acid group, which contribute to its reactivity and solubility in water.
Properties
IUPAC Name |
2-[acetyl(ethyl)amino]ethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4S/c1-3-7(6(2)8)4-5-12(9,10)11/h3-5H2,1-2H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPDKUBQYRSOTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCS(=O)(=O)O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-ethylacetamido)ethane-1-sulfonic acid typically involves the reaction of ethylamine with acetic anhydride to form N-ethylacetamide. This intermediate is then reacted with ethylene sulfonic acid under controlled conditions to yield the final product. The reaction conditions often include maintaining a specific temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters such as temperature, pressure, and the concentration of reactants. The use of catalysts and continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(N-ethylacetamido)ethane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate group.
Substitution: The ethylacetamido group can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, sulfonates, and substituted ethylacetamido compounds.
Scientific Research Applications
2-(N-ethylacetamido)ethane-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in buffer solutions for biological assays and cell culture media due to its stability and non-toxicity.
Medicine: It is investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: The compound is used in the production of detergents, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(N-ethylacetamido)ethane-1-sulfonic acid involves its interaction with molecular targets through its functional groups. The sulfonic acid group can form hydrogen bonds and ionic interactions with various biomolecules, while the ethylacetamido group can participate in hydrophobic interactions and hydrogen bonding. These interactions enable the compound to modulate biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(N-morpholino)ethane sulfonic acid (MES): Similar in structure but contains a morpholine ring instead of an ethylacetamido group.
2-(N-ethylamino)ethane sulfonic acid: Contains an ethylamino group instead of an ethylacetamido group.
2-(N-acetylamino)ethane sulfonic acid: Contains an acetylamino group instead of an ethylacetamido group.
Uniqueness
2-(N-ethylacetamido)ethane-1-sulfonic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and solubility properties. This makes it particularly useful in applications where both hydrophilic and hydrophobic interactions are required.
Biological Activity
2-(N-ethylacetamido)ethane-1-sulfonic acid, often referred to as "EAS", is a sulfonic acid derivative that has garnered attention in the fields of biochemistry and pharmacology. Its unique chemical structure contributes to its diverse biological activities, making it a subject of interest for researchers exploring therapeutic applications.
- IUPAC Name: this compound
- Molecular Formula: CHNOS
- Molecular Weight: 165.19 g/mol
The biological activity of EAS is primarily attributed to its ability to modulate various biochemical pathways. Research indicates that EAS can influence cellular processes through:
- Inhibition of Enzymatic Activity: EAS has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Cell Membrane Interaction: The sulfonic acid group enhances its solubility and interaction with cell membranes, facilitating cellular uptake and subsequent biological effects.
Antimicrobial Properties
EAS exhibits significant antimicrobial activity against a range of pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism involves disruption of microbial cell membranes and interference with metabolic processes.
Anticancer Activity
Recent research has highlighted the potential of EAS as an anticancer agent. In vitro studies have shown that EAS can induce apoptosis in cancer cell lines through the activation of caspase pathways. Additionally, it has been observed to inhibit tumor growth in animal models, suggesting a promising avenue for cancer therapy.
Case Studies
-
Study on Antimicrobial Efficacy:
A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial properties of EAS against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL, demonstrating its potential as an antimicrobial agent . -
Anticancer Research:
In a study conducted on human breast cancer cell lines (MCF-7), EAS showed an IC50 value of 10 µM, indicating potent anticancer activity. The study suggested that EAS induces cell cycle arrest at the G1 phase and promotes apoptosis through mitochondrial pathways .
Comparative Analysis
The biological activity of EAS can be compared with other sulfonic acid derivatives:
| Compound Name | Antimicrobial Activity | Anticancer Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Moderate | High | 10 |
| Ethanesulfonic Acid | Low | Moderate | 25 |
| Propanesulfonic Acid | High | Low | 30 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
